molecular formula C12H17NO4 B1295435 4-(2-Carboxy-ethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester CAS No. 37789-64-3

4-(2-Carboxy-ethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester

Cat. No.: B1295435
CAS No.: 37789-64-3
M. Wt: 239.27 g/mol
InChI Key: CUMYMXCUGHBKLV-UHFFFAOYSA-N
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Description

4-(2-Carboxy-ethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester (CEDME) is an organic compound with a wide range of applications in scientific research. It is a versatile molecule that can be used in a variety of experiments and processes. CEDME is a valuable tool for scientists and researchers due to its unique properties and the potential for a wide range of applications. In

Scientific Research Applications

Structural Analysis and Computational Studies

Research has demonstrated the importance of structural analysis and computational studies in understanding the properties of pyrrole derivatives. For instance, studies on derivatives similar to the specified compound have explored their crystal structures, molecular interactions, and theoretical calculations to predict behavior and stability (Silva et al., 2006). Such analyses are crucial for designing compounds with desired physical and chemical properties.

Synthesis and Chemical Reactivity

The synthesis of chiral and complex pyrrole derivatives has been a subject of interest, highlighting methodologies for creating compounds with specific configurations and potential applications in various domains, including as intermediates in more complex chemical syntheses (Skowronek & Lightner, 2003). Research into the chemical reactivity and interaction patterns of these compounds offers insights into their potential utility in creating new materials or as part of catalytic processes.

Molecular Interactions and Spectroscopy

Investigations into the molecular interactions and spectroscopy of pyrrole derivatives provide valuable information on their binding mechanisms and interaction with other molecules. For example, the study of hydrogen bonding patterns and spectroscopic characteristics can inform the development of compounds with specific binding affinities or photophysical properties (Senge & Smith, 2005).

Potential Applications in Material Science

Some research has explored the potential applications of pyrrole derivatives in material science, such as in the development of non-linear optical materials or as precursors for electronic and photonic materials. These applications are based on the unique electronic and structural properties of pyrrole derivatives, which can be tailored through synthesis (Singh et al., 2014).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules in the body to produce its effects. This information is typically determined through biological testing and is often specific to the compound’s intended use .

Safety and Hazards

Safety data sheets provide information on the potential hazards of a compound, including its reactivity, toxicity, health effects, first aid, storage, disposal, protective equipment, and spill-handling procedures .

Future Directions

The future directions for a compound depend on its potential applications. For example, if the compound shows promising biological activity, it may be further studied as a potential therapeutic agent .

Properties

IUPAC Name

3-(5-ethoxycarbonyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4/c1-4-17-12(16)11-7(2)9(8(3)13-11)5-6-10(14)15/h13H,4-6H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUMYMXCUGHBKLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(N1)C)CCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10191236
Record name 2,4-Dimethyl-5-carboxy-1H-pyrrole-3-propanoic acid 5-ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10191236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37789-64-3
Record name 2,4-Dimethyl-5-carboxy-1H-pyrrole-3-propanoic acid 5-ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037789643
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC157278
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157278
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-Dimethyl-5-carboxy-1H-pyrrole-3-propanoic acid 5-ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10191236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 10 g (38.9 mmol) ethyl 2,4-dimethyl-5-(ethoxycarbonyl)-3-pyrrolepropionate (commercially available) in a mixture of water (250 mL) and methanol (MeOH) (50 mL) was added 3.0 g of KOH in 50 mL of water. The mixture was stirred at 70° C. for 4 hr. The reaction mixture was cooled and the methanol was stripped from the mixture under vacuum. The remaining solution was filtered and the filtrate was then acidified with 6N hydrochloric acid to pH 3. The precipitate which formed was collected by filtration, washed with a 2:1 mixture of water and ethanol and dried under vacuum to give 7.5 g of 4-(2-carboxy-ethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester as a white solid.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
3 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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